Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride
Overview
Description
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride, also known as CPAD, is a cyclic compound of two organic molecules, a piperidine ring and an amide group. CPAD has been studied extensively and is used in a variety of scientific applications, such as drug synthesis and laboratory experiments.
Scientific Research Applications
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has been widely studied for its potential use in drug synthesis and laboratory experiments. In drug synthesis, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride can be used to synthesize a variety of drugs, such as opioids, anticonvulsants, and anti-inflammatory drugs. In laboratory experiments, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride can be used to study the mechanism of action, biochemical and physiological effects, and pharmacological properties of various drugs.
Mechanism Of Action
The mechanism of action of Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride is not yet fully understood. However, it is believed that Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride binds to opioid receptors in the brain, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the analgesic, sedative, and anti-inflammatory effects of Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride.
Biochemical And Physiological Effects
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has been shown to have a variety of biochemical and physiological effects. The most prominent effects are its analgesic, sedative, and anti-inflammatory properties. Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has also been shown to reduce nausea and vomiting, as well as to improve appetite. In addition, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has been shown to have anticonvulsant and muscle relaxant properties.
Advantages And Limitations For Lab Experiments
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride has a wide range of applications in drug synthesis and laboratory experiments. However, there are some limitations to using Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride in laboratory experiments. For example, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride is not very stable, and it can degrade over time. In addition, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride is not very soluble in water, so it must be dissolved in a solvent such as methanol.
Future Directions
There are a variety of potential future directions for Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride research. One potential direction is to investigate the potential therapeutic applications of Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride. For example, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride could be used to treat chronic pain, as well as other conditions such as nausea and vomiting. In addition, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride could be used to develop new drugs with improved efficacy and safety profiles. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride. This could lead to a better understanding of the mechanism of action of Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride and its effects on the body. Finally, Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride could be used to develop new laboratory techniques, such as high-throughput screening methods, to identify new compounds with potential therapeutic applications.
properties
IUPAC Name |
N-(2-piperidin-2-ylethyl)cyclopentanecarboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.2ClH/c16-13(11-5-1-2-6-11)15-10-8-12-7-3-4-9-14-12;;/h11-12,14H,1-10H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPFVOUHDHNMNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCC2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxylic acid (2-piperidin-2-yl-ethyl)-amide dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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